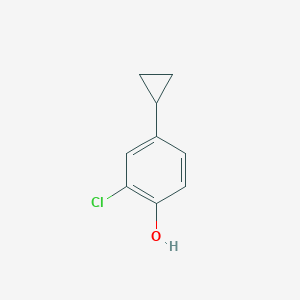

2-Chloro-4-cyclopropylphenol

描述

Contextualization within Halogenated Phenols and Cyclopropyl-Containing Compounds

Halogenated phenols are a broad class of compounds characterized by a hydroxyl group and at least one halogen atom attached to a benzene (B151609) ring. These compounds are significant precursors and intermediates in the chemical industry. For instance, various chlorophenols are used in the synthesis of pharmaceuticals, dyes, and agrochemicals. google.com The presence of the chlorine atom modifies the electronic properties and reactivity of the phenol (B47542) ring, influencing its acidity and directing further electrophilic substitution. Compounds like 2-chloro-4-phenylphenol (B167023) have been used in disinfectant products, while 2-chloro-4-aminophenol serves as a key intermediate for benzoylurea-based insect growth regulators. google.comnih.gov

Concurrently, the incorporation of a cyclopropyl (B3062369) group into organic molecules is a widely used strategy in medicinal and materials chemistry. unl.pt Arylcyclopropanes, where a cyclopropyl ring is directly attached to an aromatic system, are found in numerous biologically active compounds and natural products. unl.pt The cyclopropyl group is often introduced to fine-tune a molecule's steric, electronic, and conformational properties. unl.pt Its use in structure-activity relationship (SAR) studies is common across many therapeutic areas, including the development of enzyme inhibitors. unl.pt Therefore, 2-Chloro-4-cyclopropylphenol combines the established synthetic utility of a chlorophenol with the unique modulating properties of a cyclopropyl substituent.

Significance of the Cyclopropyl Moiety in Aromatic Systems and its Influence on Molecular Properties

The cyclopropyl group, despite being a cycloalkane, imparts properties to aromatic systems that are distinct from other alkyl groups. The high degree of ring strain in the three-membered ring results in unique electronic and conformational characteristics. unl.pt

The bonding orbitals of the cyclopropyl ring possess significant p-character, allowing them to conjugate with adjacent π-systems, such as a phenyl ring. unl.pt In arylcyclopropanes, the cyclopropyl group typically functions as an electron-donating group, thereby activating the aromatic ring towards electrophilic reactions. unl.pt This electronic behavior is a key feature that medicinal chemists exploit to modulate the properties of pharmacologically active molecules. unl.pt

Furthermore, the rigid structure of the cyclopropyl group can be used to "lock" a molecule into a specific, biologically active conformation. unl.pt This can lead to a significant enhancement in potency by ensuring an optimal fit within a biological target's binding pocket. The introduction of this small cyclic group also allows for the exploration of lipophilic binding pockets and can improve metabolic stability compared to linear alkyl groups. unl.pt For these reasons, the arylcyclopropane motif is considered highly valuable in the design of new pharmaceutical agents. unl.pt

Overview of Academic Research Trajectories for this compound

Academic and industrial research involving this compound is primarily focused on its application as a versatile chemical intermediate or building block for the synthesis of more complex, high-value molecules. Chemical suppliers market the compound for research and development purposes, indicating its role as a precursor rather than an end-product. accelachem.com

The patent literature associated with this chemical structure confirms its utility in synthetic chemistry. nih.gov While specific, large-scale applications are not detailed in peer-reviewed journals, the research trajectory can be inferred from the known applications of closely related analogs. For example, other chlorinated cyclopropyl ketones, such as 2-Chloro-1-(1-chlorocyclopropyl)ethanone, are crucial intermediates in the industrial synthesis of broad-spectrum fungicides like prothioconazole. This highlights a significant research avenue for cyclopropyl-containing chlorinated aromatics in the agrochemical sector. researchgate.net

The combination of the chloro, hydroxyl, and cyclopropyl groups on a single phenyl ring provides multiple reactive sites for further chemical modification, making this compound a valuable scaffold. Its structure is relevant to the fields of medicinal chemistry and agrochemistry, where the precise tuning of a molecule's properties is essential for achieving desired biological activity. unl.pt The compound is a building block that allows for the incorporation of the unique features of the arylcyclopropane motif into new and existing classes of functional molecules.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLNSJOCYXXYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Cyclopropylphenol and Its Functionalized Analogs

Direct Synthesis Approaches to 2-Chloro-4-cyclopropylphenol

The direct synthesis of this compound can be approached in two primary ways: by introducing a chlorine atom onto a pre-existing 4-cyclopropylphenol (B82610) scaffold or by constructing the cyclopropyl (B3062369) group on a halogenated phenol (B47542) precursor.

Strategic Phenol Chlorination Protocols

The most direct route to this compound involves the electrophilic chlorination of 4-cyclopropylphenol. In this approach, the hydroxyl group and the cyclopropyl group on the aromatic ring direct the regioselectivity of the chlorination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyclopropyl group is also an activating, ortho-, para-directing group. Since the para position is already occupied by the cyclopropyl group, chlorination is anticipated to occur at one of the ortho positions relative to the hydroxyl group.

The reaction of phenols with chlorinating agents typically proceeds via an electrophilic aromatic substitution mechanism. ksu.edu.sa Common chlorinating agents include chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine species. ksu.edu.sa The reaction conditions can be tuned to favor the formation of the desired monochlorinated product. However, the strong activation of the phenol ring can sometimes lead to the formation of polychlorinated byproducts. wikipedia.org

A study on the ipso chlorination of 4-alkylphenols highlights that the reaction of 4-alkylphenols with chlorine can lead to the formation of 4-chloro-4-alkylcyclohexa-2,5-dienones, which can then rearrange to the corresponding chlorinated phenols. researchgate.net In the case of 4-cyclopropylphenol, the desired product, this compound, would be formed by electrophilic attack at the ortho position.

Table 1: Representative Examples of Ortho-Chlorination of 4-Substituted Phenols

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Major Product | Reference |

| 4-Methylphenol | Sulfuryl Chloride | Lewis Acid | 2-Chloro-4-methylphenol | google.com |

| 4-tert-Butylphenol | Chlorine/Acetic Anhydride | - | 2-Chloro-4-tert-butylphenol | researchgate.net |

| 4-Nitrophenol | Chlorine/Hydrochloric Acid | - | 2-Chloro-4-nitrophenol | google.com |

Cyclopropylation Reactions on Halogenated Phenol Precursors

An alternative synthetic strategy involves the introduction of the cyclopropyl group onto a pre-functionalized halogenated phenol. For instance, a suitably protected 2-chlorophenol (B165306) derivative could undergo a cyclopropylation reaction. Cross-coupling reactions, such as those employing cyclopropylboronic acid or its derivatives in the presence of a suitable catalyst, are powerful methods for the formation of carbon-carbon bonds. nih.gov

The Chan-Lam cyclopropylation offers a method for the copper-catalyzed O-cyclopropylation of phenols using potassium cyclopropyl trifluoroborate. nih.gov While this reaction primarily forms cyclopropyl aryl ethers, modifications of cross-coupling methodologies could potentially be adapted for C-cyclopropylation of a di-halogenated phenol precursor, where one halogen acts as a directing group and the other as a site for cyclopropylation.

Advanced Functionalization and Derivatization Strategies

The structure of this compound offers three main sites for further functionalization: the phenolic hydroxyl group, the aromatic ring, and the aryl chloride moiety.

Etherification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily converted into an ether through various etherification reactions. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgyoutube.com This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding ether. wikipedia.orgyoutube.com

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Common bases include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and potassium carbonate (K₂CO₃). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

Table 2: Representative Conditions for Williamson Ether Synthesis of Substituted Phenols

| Phenol | Alkylating Agent | Base | Solvent | Product | Reference |

| 4-Chlorophenol (B41353) | Benzyl (B1604629) Bromide | K₂CO₃ | DMF | 4-Chlorophenyl benzyl ether | General Knowledge |

| 2-Nitrophenol | Ethyl Iodide | NaH | THF | 2-Nitrophenetole | General Knowledge |

| 4-Bromophenol | Methyl Iodide | NaOH | Acetone | 4-Bromoanisole | General Knowledge |

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The aromatic ring of this compound can undergo further electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. ksu.edu.sawikipedia.org The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The hydroxyl group is a strong ortho-, para-director, the chloro group is a deactivating ortho-, para-director, and the cyclopropyl group is an activating ortho-, para-director.

Given that the 2- and 4-positions are already substituted, further substitution is likely to occur at the positions ortho and para to the activating hydroxyl and cyclopropyl groups, and ortho to the deactivating chloro group. The most probable positions for electrophilic attack would be the 6-position (ortho to the hydroxyl group and meta to the chloro and cyclopropyl groups) and the 5-position (ortho to the cyclopropyl group and meta to the hydroxyl and chloro groups). The strong activating effect of the hydroxyl group would likely favor substitution at the 6-position.

Table 3: Potential Electrophilic Aromatic Substitution Products of this compound

| Reaction | Electrophile | Predicted Major Product(s) |

| Bromination | Br₂/FeBr₃ | 6-Bromo-2-chloro-4-cyclopropylphenol |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-4-cyclopropyl-6-nitrophenol |

| Sulfonation | SO₃/H₂SO₄ | 3-Chloro-5-cyclopropyl-2-hydroxybenzenesulfonic acid |

Cross-Coupling Methodologies Involving the Aryl Halide Moiety

The carbon-chlorine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govyonedalabs.com This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis for the preparation of arylamines.

Table 4: Representative Cross-Coupling Reactions of Aryl Chlorides

| Reaction | Aryl Chloride | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

| Suzuki-Miyaura | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Biaryl | nih.gov |

| Buchwald-Hartwig | 4-Chloroanisole | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Arylamine | organic-chemistry.org |

| Suzuki-Miyaura | 2-Chloropyridine | Cyclopropylboronic acid | PdCl₂(dppf) | K₂CO₃ | Arylcyclopropane | nih.gov |

Directed ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on the presence of a "directing metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination positions the base to deprotonate the C-H bond at the adjacent ortho position, forming a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be "quenched" by reacting it with a suitable electrophile to introduce a new substituent with high regioselectivity. organic-chemistry.org

In the synthesis of this compound, the hydroxyl group of 4-cyclopropylphenol can act as the DMG. The acidic proton of the hydroxyl group is first removed by the organolithium base, forming a lithium phenoxide. This phenoxide then directs a second equivalent of the base to deprotonate the ring at the C-2 position. Subsequent reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane (B51795) (C₂Cl₆), introduces the chlorine atom specifically at the ortho-position to yield the target molecule.

| Component | Example | Role in Reaction |

|---|---|---|

| Aromatic Substrate | 4-Cyclopropylphenol | Contains the directing group and the C-H bond to be functionalized |

| Directing Metalation Group (DMG) | Hydroxyl (-OH) group | Coordinates the organolithium base to direct deprotonation |

| Organolithium Base | sec-Butyllithium (s-BuLi) | Strong base for deprotonation of the aromatic ring |

| Additive | TMEDA (N,N,N',N'-Tetramethylethylenediamine) | Breaks up organolithium aggregates, increasing basicity and reaction rate |

| Electrophile | N-Chlorosuccinimide (NCS) | Source of electrophilic chlorine ("Cl+") to quench the aryllithium |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent for lithiation |

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its 12 principles provides a framework for creating more sustainable and environmentally benign synthetic routes. sigmaaldrich.compsu.edu The production of this compound can be significantly improved by incorporating these principles.

Prevention : It is better to prevent waste than to treat it after it has been created. yale.edurjpn.org Designing syntheses with higher yields and fewer side products minimizes waste generation from the outset.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comgreenchemistry-toolkit.org Cross-coupling reactions, for example, are generally high in atom economy compared to classical named reactions that use stoichiometric reagents.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. yale.edu This involves choosing safer starting materials, reagents, and minimizing the production of toxic byproducts.

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity. sigmaaldrich.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary where possible or replaced with innocuous alternatives. greenchemistry-toolkit.org For instance, developing Suzuki-Miyaura couplings that can be performed in water or other green solvents greatly reduces the environmental impact. chemrxiv.org

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.comrjpn.org The development of highly active catalysts that operate under mild conditions is a key goal.

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. yale.edu Research into bio-based routes for producing key aromatic feedstocks aligns with this principle.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. yale.edusigmaaldrich.com Developing reactions like DoM that can proceed on unprotected phenols is a significant step forward.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.edu All the cross-coupling methods discussed (Suzuki, Kumada, Hiyama, Chan-Lam) are catalytic, offering significant advantages in terms of waste reduction over older stoichiometric methods. greenchemistry-toolkit.org

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function.

Real-time Analysis for Pollution Prevention : Analytical methodologies should be developed to allow for real-time monitoring and control during a process to prevent the formation of hazardous substances. rjpn.org

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. psu.edu

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| 9. Catalysis | Using Pd, Ni, or Cu catalysts for cross-coupling reactions instead of stoichiometric reagents improves atom economy and reduces inorganic waste. yale.edu |

| 2. Atom Economy | Addition reactions like DoM followed by quenching are highly atom-economical. Cross-coupling reactions also show good atom economy. greenchemistry-toolkit.org |

| 5. Safer Solvents | Replacing traditional organic solvents (e.g., toluene, THF) with greener alternatives like water or developing solvent-free reaction conditions. chemrxiv.orggreenchemistry-toolkit.org |

| 8. Reduce Derivatives | Developing methods that avoid protecting the phenolic -OH group, thereby saving steps, reagents, and reducing waste. sigmaaldrich.com |

| 6. Energy Efficiency | Using highly efficient microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Cyclopropylphenol

Reactivity Profiles of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2-chloro-4-cyclopropylphenol is a key functional group that dictates much of its chemical reactivity. This group can undergo a variety of reactions, including O-alkylation and O-acylation, to form ethers and esters, respectively. These reactions are fundamental in synthetic organic chemistry for the derivatization of phenols.

Table 1: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Ether |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | Ester |

The nucleophilicity of the corresponding phenoxide, formed upon deprotonation, is a critical factor in these reactions. The phenoxide anion is a potent nucleophile that readily participates in Williamson ether synthesis and Schotten-Baumann-type reactions. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields of the desired ether or ester products.

Reactivity of the Aryl Chloride Moiety in Nucleophilic and Radical Processes

The chlorine atom attached to the aromatic ring of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNA r) reactions. libretexts.orgchemguide.co.uk This is due to the high strength of the carbon-halogen bond in aryl halides and the electronic repulsion between the electron-rich aromatic ring and an incoming nucleophile. chemguide.co.ukshaalaa.comvedantu.com The sp² hybridization of the carbon atom attached to the halogen also contributes to the bond strength, making it shorter and stronger than in alkyl halides. shaalaa.com

However, the reactivity of the aryl chloride can be enhanced under specific conditions, particularly in palladium-catalyzed cross-coupling reactions. These modern synthetic methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Chloride

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid) | Pd catalyst, Base | Biaryl compound |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aryl amine |

In the Suzuki-Miyaura coupling , an organoboron reagent couples with the aryl chloride in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org A variety of palladium precursors and ligands can be employed to optimize the reaction for different substrates. organic-chemistry.orgyonedalabs.com

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction also proceeds via a palladium catalytic cycle similar to the Suzuki coupling. wikipedia.org The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. acsgcipr.org

Radical processes involving the aryl chloride moiety are also possible. For instance, dehalogenation can be achieved using radical chain reactions with reagents like tributyltin hydride. libretexts.org These reactions typically proceed via initiation to form a radical, which then propagates through a chain mechanism. libretexts.orgyoutube.com

Influence of the Cyclopropyl (B3062369) Substituent on Aromatic Ring Reactivity

Steric and Electronic Effects of the Cyclopropyl Group

The cyclopropyl group exerts both steric and electronic effects that influence the reactivity of the aromatic ring. Sterically, the cyclopropyl group is relatively small, but its rigid, three-membered ring structure can influence the approach of reagents to the adjacent positions on the aromatic ring.

Electronically, the cyclopropyl group is known to be a good π-electron donor. stackexchange.com This electron-donating nature arises from the unique bonding in the cyclopropane (B1198618) ring, which has significant p-character in the C-C bonds. This property allows the cyclopropyl group to donate electron density to the aromatic ring, thereby activating it towards electrophilic substitution reactions. unl.pt The introduction of a cyclopropyl group into an aromatic compound can also result in a lower oxidation potential. unl.pt

Conjugative Properties of the Cyclopropyl Ring with the Aromatic System

The cyclopropyl group can engage in conjugation with the adjacent π-system of the aromatic ring. unl.ptjournals.co.za This interaction, often described as "hyperconjugation," involves the overlap of the Walsh orbitals of the cyclopropane ring with the p-orbitals of the aromatic system. unl.pt This conjugation leads to a delocalization of electron density and can influence the electronic properties and reactivity of the molecule. stackexchange.com

The extent of this conjugation is dependent on the conformation of the cyclopropyl group relative to the plane of the aromatic ring. oup.com The bisected conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, allows for maximum orbital overlap and thus the strongest conjugative effect. unl.pt Spectroscopic evidence, such as shifts in UV absorption spectra, has been used to study and confirm the conjugative properties of arylcyclopropanes. unl.pt

Oxidation Pathways of this compound and its Derivatives

The oxidation of this compound can proceed through several pathways, depending on the oxidant and reaction conditions. The phenolic hydroxyl group is susceptible to oxidation, and the aromatic ring itself can also undergo oxidative transformations.

One common pathway involves the formation of a phenoxyl radical through the abstraction of the hydrogen atom from the hydroxyl group. nih.gov This radical can then participate in various subsequent reactions, including dimerization to form biphenolic structures or further oxidation to quinone-type compounds. The presence of multiple hydroxyl groups on a phenolic compound generally enhances its free radical scavenging activity. nih.gov

In biological systems, cytochrome P450 enzymes can metabolize arylcyclopropanes. unl.pt The metabolism often favors an electron transfer mechanism over hydrogen atom abstraction due to the lower oxidation potential of the arylcyclopropane. unl.pt This can lead to the formation of various hydroxylated and ring-opened products.

Under more forceful oxidative conditions, such as supercritical water oxidation, chlorinated phenols can be completely mineralized to carbon dioxide, water, and hydrochloric acid. umich.edu Intermediate products in such processes can include other chlorophenols, chlorohydroxybenzaldehydes, and ring-opening products. umich.edu The degradation of chlorophenols by microorganisms can also proceed through oxidative pathways, often involving hydroxylation and subsequent ring cleavage. plos.orgcore.ac.ukresearchgate.netnih.gov

Computational Chemistry and Advanced Spectroscopic Characterization of 2 Chloro 4 Cyclopropylphenol

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, governed by its electronic structure. For 2-Chloro-4-cyclopropylphenol, these methods can predict its geometry, orbital energies, and conformational preferences.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational method that allows for the determination of a molecule's electronic structure. karazin.uaresearchgate.net A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, due to the electron-donating nature of the hydroxyl group and the pi-system of the benzene (B151609) ring. The electron-withdrawing chlorine atom and the cyclopropyl (B3062369) group will also influence the electron distribution. The LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chlorine.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical) This table is generated based on theoretical principles and data from related compounds.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -8.5 to -9.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 6.5 to 8.5 |

Conformational Analysis of the Cyclopropyl Moiety and Rotational Barriers

The orientation of the cyclopropyl group relative to the benzene ring is a key conformational feature of this compound. The rotation around the C-C bond connecting the cyclopropyl group to the phenyl ring is associated with a rotational energy barrier. For cyclopropylbenzene, the most stable conformation is the "bisected" form, where the C-H bond of the cyclopropyl group is in the plane of the benzene ring. cdnsciencepub.comcdnsciencepub.com However, the presence of an ortho-substituent, in this case, the chlorine atom, can significantly alter this preference. cdnsciencepub.comcdnsciencepub.com

Studies on ortho-disubstituted cyclopropylbenzenes have shown that steric hindrance from the ortho-substituent can force the cyclopropyl group into a "perpendicular" conformation, where the C-H bond is perpendicular to the plane of the benzene ring. cdnsciencepub.comcdnsciencepub.com This is the likely preferred conformation for this compound. The rotational barrier is the energy difference between the most stable (perpendicular) and the least stable (bisected) conformations. This barrier can be estimated using computational methods. For ortho-disubstituted cyclopropylbenzenes, these barriers have been calculated to be in the range of several kJ/mol. cdnsciencepub.comcdnsciencepub.com

Table 2: Predicted Conformational Properties of this compound (Theoretical) This table is generated based on theoretical principles and data from related compounds.

| Parameter | Predicted Value |

| Preferred Conformation | Perpendicular |

| Rotational Barrier (kJ/mol) | 5 - 15 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between molecules in a condensed phase. nih.gov For this compound, MD simulations could be employed to understand how individual molecules interact with each other and with solvent molecules. These interactions are primarily governed by non-covalent forces such as hydrogen bonding and van der Waals interactions. nih.gov

The hydroxyl group of the phenol is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. nih.govutwente.nl The chlorine atom can also participate in weaker halogen bonding. The aromatic ring can engage in pi-pi stacking interactions. MD simulations can provide a detailed picture of the preferred modes of interaction, the strength of these interactions, and their influence on the bulk properties of the substance. nih.gov

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the fragmentation patterns of molecules, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds. wikipedia.org By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity of the atoms in this compound can be deduced.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the cyclopropyl group.

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically 6.5-8.0 ppm).

Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Cyclopropyl Protons: The protons of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns in the upfield region of the spectrum (typically 0.5-2.0 ppm), a characteristic feature of cyclopropyl groups. wiley.com

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the range of 110-160 ppm. The carbon bearing the hydroxyl group will be the most deshielded, followed by the carbon bonded to the chlorine atom.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear at a high field (typically 0-20 ppm). wiley.com

Predictive models based on DFT and machine learning can provide accurate estimations of NMR chemical shifts. nih.govchemrxiv.orgchemrxiv.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical) This table is generated based on established chemical shift ranges and theoretical prediction principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Aromatic C-Cl | - | 120 - 130 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-cyclopropyl | - | 135 - 145 |

| OH | Variable (broad singlet) | - |

| Cyclopropyl CH | 1.5 - 2.5 | 10 - 20 |

| Cyclopropyl CH₂ | 0.5 - 1.5 | 5 - 15 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. whitman.edulibretexts.org The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak will be observed. nih.gov

The fragmentation of the molecular ion will likely proceed through several pathways:

Loss of Chlorine: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical, leading to a significant [M-Cl]⁺ peak. nih.gov

Loss of Cyclopropyl Group: Cleavage of the bond between the aromatic ring and the cyclopropyl group can result in the loss of a cyclopropyl radical or cation.

Fragmentation of the Cyclopropyl Ring: The strained cyclopropane (B1198618) ring can undergo ring-opening and subsequent fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄). docbrown.info

Phenolic Fragmentation: Phenols can undergo characteristic fragmentation, including the loss of CO, to form a five-membered ring ion. youtube.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Theoretical) This table is generated based on established fragmentation patterns of related compounds.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₉H₉ClO]⁺ | 168 |

| [M+2]⁺ | [C₉H₉³⁷ClO]⁺ | 170 |

| [M-Cl]⁺ | [C₉H₉O]⁺ | 133 |

| [M-C₃H₅]⁺ | [C₆H₄ClO]⁺ | 127 |

| [M-CO]⁺ | [C₈H₉Cl]⁺ | 140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into conjugation and the presence of chromophores.

For aromatic compounds like this compound, the primary chromophore is the benzene ring. The electronic transitions are primarily of the π → π* type, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The substitution on the benzene ring with a chloro group, a hydroxyl group, and a cyclopropyl group influences the energy of these transitions and, consequently, the absorption maxima (λmax).

Detailed Research Findings

Phenol typically exhibits two main absorption bands in the ultraviolet region. cdnsciencepub.com The first, often referred to as the B-band (benzenoid B-band), is a result of the symmetry-forbidden π → π* transition of the benzene ring and appears around 270-280 nm. The second, the E-band (ethylenic E-band), is a symmetry-allowed π → π* transition and is observed at shorter wavelengths, typically around 220 nm.

The introduction of substituents on the phenol ring alters the positions and intensities of these absorption bands.

Hydroxyl (-OH) group: As a strong activating group, the hydroxyl group causes a bathochromic (red) shift in the absorption bands of benzene due to the donation of its lone pair of electrons into the aromatic ring, which increases the electron density and lowers the energy gap for the π → π* transition. libretexts.org

Chloro (-Cl) group: The chlorine atom has a dual effect. It is an electron-withdrawing group via the inductive effect but an electron-donating group through resonance. The resonance effect generally dominates in influencing the UV-Vis spectrum, leading to a slight bathochromic shift. For instance, 4-chlorophenol (B41353) shows absorption maxima at approximately 225 nm and 280 nm. researchgate.netnist.gov

Cyclopropyl group: The cyclopropyl group is considered to be an electron-donating group, similar to other alkyl groups. This is due to the sp2-like character of the C-C bonds in the strained ring, which allows for hyperconjugation with the aromatic π-system. This electron-donating nature is expected to cause a further bathochromic shift in the absorption bands.

Based on these substituent effects, the UV-Vis spectrum of this compound is predicted to show two primary absorption bands. The E-band is expected to appear at a wavelength slightly longer than that of 4-chlorophenol (around 225-230 nm), and the B-band is anticipated to be shifted to a longer wavelength as well, likely in the range of 280-285 nm.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) could provide more precise theoretical values for the excitation energies and oscillator strengths of the electronic transitions in this compound. nih.gov Such studies on similar substituted phenols have shown good correlation with experimental data. researchgate.net

Interactive Data Table: Comparison of UV-Vis Absorption Maxima

| Compound | E-band (λmax, nm) | B-band (λmax, nm) |

| Phenol | ~217 | ~275 docbrown.info |

| 4-Chlorophenol | ~225 researchgate.net | ~280 researchgate.netnist.gov |

| This compound (Predicted) | ~225-230 | ~280-285 |

Structure Activity Relationship Sar Studies of 2 Chloro 4 Cyclopropylphenol Analogs

Impact of Halogenation on Bioactivity and Receptor Interactions

The presence and position of a halogen atom on the phenolic ring are pivotal in determining the bioactivity of 2-Chloro-4-cyclopropylphenol analogs. The chlorine atom at the second position of the phenol (B47542) ring significantly influences the molecule's electronic and steric properties, which in turn affects its binding affinity to target receptors.

Halogenation can enhance the binding affinity of a ligand by forming halogen bonds with the protein backbone. The electron-donating and withdrawing properties of halogens can also alter the acidity of the phenolic hydroxyl group, thereby influencing its ionization state and hydrogen-bonding capabilities.

Key Research Findings on Halogenation:

The introduction of a chlorine atom can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes.

The position of the halogen is crucial; for instance, moving the chlorine from the second to other positions on the ring would likely alter the binding mode and potency.

Studies on similar phenolic compounds have shown that the nature of the halogen (e.g., fluorine, chlorine, bromine) can fine-tune the selectivity and potency of the molecule for its target.

Interactive Table: Impact of Halogenation on Bioactivity

| Feature | Impact on this compound Analogs |

|---|---|

| Lipophilicity | Increased, potentially improving membrane permeability. |

| Acidity of Phenolic OH | Modified, affecting ionization and hydrogen bonding. |

| Receptor Binding | Can form halogen bonds, potentially increasing affinity. |

| Selectivity | The type and position of the halogen can modulate target selectivity. |

Role of the Cyclopropyl (B3062369) Group in Modulating Pharmacological and Biological Activities

The cyclopropyl group at the fourth position of the phenol ring is a key structural feature that significantly impacts the pharmacological and biological activities of this compound analogs. This small, rigid ring system introduces unique steric and electronic properties that are advantageous in drug design. scientificupdate.com

Steric and Topological Contributions of the Cyclopropyl Ring

The three-membered ring of the cyclopropyl group imposes a significant conformational constraint on the molecule. iris-biotech.de This rigidity can be beneficial for receptor binding by reducing the entropic penalty upon binding, as the molecule has fewer conformations to adopt. iris-biotech.denih.gov The planar nature of the three carbon atoms in the cyclopropyl ring also contributes to a defined molecular shape, which can be crucial for fitting into a specific binding pocket. nih.gov

Key Steric and Topological Contributions:

Rigidity and Conformational Constraint: The cyclopropyl group locks a portion of the molecule's structure, which can lead to a more favorable binding entropy. iris-biotech.denih.gov

Defined Shape: The specific geometry of the cyclopropyl ring can be essential for optimal interaction with the contours of a receptor's active site.

Isosteric Replacement: The cyclopropyl ring is often used as a bioisostere for other groups, such as a vinyl or isopropyl group, to improve metabolic stability and potency. scientificupdate.com

Electronic Contributions to Activity Modulation

Electronically, the cyclopropyl group is unique. Its carbon-carbon bonds have a higher p-character than those in typical alkanes, giving it some properties reminiscent of a double bond. nih.gov This can influence the electronic environment of the adjacent phenyl ring. The cyclopropyl group can also affect the lipophilicity and metabolic stability of the molecule. iris-biotech.de For instance, replacing an N-ethyl group with an N-cyclopropyl group can protect against CYP450-mediated oxidation. iris-biotech.de

Key Electronic Contributions:

Enhanced π-character: The C-C bonds of the cyclopropyl ring have increased p-character, which can influence electronic interactions. nih.gov

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to other alkyl groups, which can increase the half-life of a drug. hyphadiscovery.com

Modulation of pKa and Lipophilicity: The integration of a cyclopropyl moiety can influence the acidity (pKa) and the lipophilicity of the compound, which are critical pharmacokinetic properties. iris-biotech.de

Interactive Table: Contributions of the Cyclopropyl Group

| Contribution Type | Specific Effect | Reference |

|---|---|---|

| Steric/Topological | Introduces conformational rigidity, favorable for receptor binding. | iris-biotech.denih.gov |

| Steric/Topological | Provides a defined three-dimensional structure. | nih.gov |

| Electronic | Enhanced π-character of C-C bonds. | nih.gov |

| Pharmacokinetic | Increases metabolic stability by being less prone to oxidation. | hyphadiscovery.com |

| Pharmacokinetic | Modulates lipophilicity and pKa. | iris-biotech.de |

Influence of the Phenolic Hydroxyl Group on SAR Profiles

The phenolic hydroxyl group is a critical functional group in the structure-activity relationship of this compound analogs. Its ability to act as both a hydrogen bond donor and acceptor makes it a key player in receptor recognition and binding. nih.govacs.org

The acidity of the phenolic hydroxyl group, which is influenced by the other substituents on the ring (like the chlorine atom), determines its ionization state at physiological pH. This is crucial as the ionized phenolate (B1203915) form can engage in different types of interactions compared to the neutral hydroxyl group.

Studies on various phenolic ligands have consistently highlighted the importance of the hydroxyl group for high-affinity binding to their respective receptors. nih.govacs.org Removal or replacement of this group often leads to a significant decrease or complete loss of biological activity, underscoring its essential role. nih.gov The hydroxyl group can form key hydrogen bonds with amino acid residues such as glutamate (B1630785) and arginine within a receptor's binding site. acs.org

Key Roles of the Phenolic Hydroxyl Group:

Hydrogen Bonding: Acts as a crucial hydrogen bond donor and acceptor, anchoring the ligand in the receptor's binding pocket. nih.govacs.org

Modulation of Acidity: The electronic environment of the ring affects the pKa of the hydroxyl group, influencing its interaction potential.

Interactive Table: Influence of the Phenolic Hydroxyl Group

| Feature | Role in SAR | Reference |

|---|---|---|

| Receptor Interaction | Forms critical hydrogen bonds with receptor residues. | nih.govacs.org |

| Binding Affinity | Essential for high-affinity binding; its removal often abolishes activity. | nih.gov |

| Physicochemical Properties | Influences the compound's acidity and polarity. | |

| Biological Activity | Can contribute to antioxidant effects. | wisdomlib.org |

Biological Activities and Molecular Mechanisms of 2 Chloro 4 Cyclopropylphenol

Antimicrobial Properties

There is a lack of direct studies on the antimicrobial properties of 2-Chloro-4-cyclopropylphenol. However, the broader class of chlorophenols has been investigated for its antimicrobial effects. For instance, 4-chloro-2-isopropyl-5-methylphenol, a chlorinated thymol (B1683141) derivative, has demonstrated antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.govkoreascience.kr This suggests that the presence of a chlorine atom on a phenol (B47542) ring can contribute to antibacterial efficacy.

The general mechanism of antibacterial action for phenolic compounds involves the disruption of the bacterial cell membrane. drugbank.comnih.gov Phenols can denature and coagulate proteins within the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents. drugbank.comrroij.com The hydroxyl (-OH) group of the phenol is believed to bind to proteins on the bacterial cell membrane, disrupting its structure and function. drugbank.com At higher concentrations, phenolic compounds can cause the coagulation of proteins and nucleic acids within the cytoplasm, leading to rapid cell death. drugbank.com For chlorophenols specifically, their antibacterial action is also linked to the induction of multidrug efflux pumps in some bacteria, such as Pseudomonas aeruginosa, which can contribute to a transient increase in antibiotic resistance. oup.com

The antifungal mechanisms of phenolic compounds are also primarily attributed to the disruption of the fungal cell membrane. researchgate.net Terpenoid phenols, for example, have been shown to induce calcium stress and inhibit the TOR (Target of Rapamycin) pathway in yeast, suggesting a more specific signaling-based mechanism beyond simple membrane lesioning. nih.gov The antifungal activity of phenols can be influenced by their specific chemical structure, including the nature and position of substituents on the phenol ring. nih.govmdpi.com For some phenolic compounds, their antifungal action is thought to involve the inhibition of respiration by blocking the electron transport chain. nih.gov

Interaction with Biological Macromolecules and Cellular Pathways

The interaction of this compound with biological macromolecules has not been specifically elucidated. However, studies on other chlorophenols provide insights into potential interactions.

Direct DNA interaction studies for this compound are not available. However, the mutagenicity of various chlorophenols has been assessed using the Ames test, which detects mutations in Salmonella typhimurium strains. environmentalbiotechnology.plbibliotekanauki.pltandfonline.com Some chlorophenols have been found to be mutagenic, with their activity depending on the number and position of chlorine atoms on the phenol ring. environmentalbiotechnology.plbibliotekanauki.pltandfonline.com For example, 2,4-dichlorophenol (B122985) and pentachlorophenol (B1679276) have shown strong mutagenic activity. environmentalbiotechnology.plbibliotekanauki.pl The mutagenic effects of some chlorophenols appear to be direct, as no significant metabolic activation by S9 mix was required. environmentalbiotechnology.plbibliotekanauki.plicm.edu.pl It is important to note that mutagenicity can vary significantly between different isomers and congeners of chlorophenols. environmentalbiotechnology.pltandfonline.com

Table 1: Mutagenic Properties of Selected Chlorophenols in Salmonella typhimurium Strains

| Compound | S. typhimurium Strain | Mutagenic Activity | Metabolic Activation (S9) |

| 3-Chlorophenol | TA98, TA100 | Mutagenic | Not Required |

| 2,4-Dichlorophenol | TA98, TA100 | Strongly Mutagenic | Not Required |

| 2,4,6-Trichlorophenol | TA98, TA100 | Mutagenic | Required for some strains |

| Pentachlorophenol | TA98, TA100 | Strongly Mutagenic | Not Required |

This table is based on data from studies on various chlorophenols and does not include data for this compound. environmentalbiotechnology.plbibliotekanauki.pltandfonline.com

Specific studies on the metabolism of this compound by cytochrome P450 (CYP) enzymes are not available in the current literature. However, the metabolism of a related compound, 2,4-dichlorophenol, has been shown to be mediated by human cytochrome P450 3A4. nih.gov This metabolism results in the formation of hydroxylated and quinone metabolites. nih.gov

The presence of a cyclopropyl (B3062369) group can significantly influence a molecule's interaction with CYP enzymes. Cyclopropyl groups can reduce a compound's susceptibility to oxidative metabolism by CYPs due to the high C-H bond dissociation energy. hyphadiscovery.com However, in some cases, particularly with cyclopropylamines, metabolism by CYPs can lead to the formation of reactive intermediates that can inactivate the enzyme. nih.govresearchgate.netacs.org This inactivation can occur through the formation of a metabolic intermediate complex where a metabolite tightly binds to the heme iron of the CYP enzyme, preventing its normal function. nih.govresearchgate.net

Table 2: General Effects of Structural Moieties on Cytochrome P450 Metabolism

| Structural Moiety | Effect on CYP Metabolism | Potential Outcome |

| Chlorophenol | Substrate for CYP enzymes (e.g., CYP3A4) | Formation of hydroxylated and quinone metabolites |

| Cyclopropyl Group | Can decrease susceptibility to oxidation | Increased metabolic stability |

| Cyclopropylamine | Can lead to CYP inactivation | Formation of metabolic intermediate complexes |

This table summarizes general trends and does not represent specific data for this compound. nih.govhyphadiscovery.comnih.govresearchgate.netacs.org

Mechanistic Basis of Observed Biological Effects at a Molecular Level

The primary molecular mechanism of action for chlorophenols is the uncoupling of oxidative phosphorylation. drugbank.comnih.gov This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane. The efficiency of this uncoupling effect is generally related to the degree of chlorination. drugbank.comnih.gov The biological effects of chlorophenols have also been correlated with their dissociation constants (pKa values). nih.gov The undissociated molecule is thought to be responsible for certain toxic effects, while the chlorophenate ion is associated with interference in oxidative phosphorylation. nih.gov The acidity and other physicochemical properties of chlorophenols are influenced by the number and position of the chlorine atoms due to intramolecular hydrogen bonding and inductive effects. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the environmental fate and biotransformation of the chemical compound this compound. Research detailing its microbial degradation pathways, including dechlorination, aromatic ring cleavage, and the identification of microbial metabolites, is not present in the public domain.

Similarly, information concerning the enzymatic biotransformation of this compound is unavailable. This includes the roles of specific enzymes such as dioxygenases and nitroreductases in its degradation, as well as the genetic basis and regulation of any potential biodegradative pathways.

Therefore, the detailed article on the "Environmental Fate and Biotransformation of this compound" as outlined in the prompt cannot be generated at this time due to the absence of foundational research on this specific compound. Further scientific investigation is required to elucidate the mechanisms of its environmental degradation and biotransformation.

Environmental Fate and Biotransformation of 2 Chloro 4 Cyclopropylphenol

Photo- and Electro-Chemical Degradation Mechanisms of 2-Chloro-4-cyclopropylphenol

Photochemical Degradation

Photochemical degradation, particularly through advanced oxidation processes (AOPs), is a prominent pathway for the transformation of chlorophenols in aquatic environments. These processes rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. The primary mechanism involves the absorption of ultraviolet (UV) light by a photocatalyst, such as titanium dioxide (TiO2), or the photolysis of hydrogen peroxide (H2O2) to produce these radicals. hyphadiscovery.comresearchgate.net

The degradation of chlorophenols is influenced by several factors, including pH, the concentration and type of photocatalyst, and the presence of other ions in the water. hyphadiscovery.com For instance, the rate of photodegradation may increase with pH due to the higher production of hydroxyl radicals at alkaline pH. hyphadiscovery.com The presence of anions like sulfate (B86663) and hydrogen carbonate can inhibit degradation by competing for active sites on the photocatalyst. hyphadiscovery.com

The initial step in the photochemical degradation of a chlorophenol molecule is typically an attack by a hydroxyl radical. This can occur at various positions on the aromatic ring, leading to the formation of several intermediate products. For this compound, the proposed initial steps would involve hydroxylation of the benzene (B151609) ring, dechlorination, and potential oxidation of the cyclopropyl (B3062369) group.

Commonly identified intermediates in the photodegradation of chlorophenols like 2-chlorophenol (B165306) and 2,4-dichlorophenol (B122985) include catechols, hydroquinones, and benzoquinones, along with their chlorinated analogs. uc.pt Subsequent attacks by hydroxyl radicals lead to the opening of the aromatic ring, forming smaller aliphatic acids, and ultimately resulting in mineralization to carbon dioxide, water, and chloride ions. acs.org

Table 1: Photodegradation Studies of Analogous Chlorophenols

| Compound | Catalyst/Conditions | Key Intermediates | Degradation Efficiency | Reference |

|---|---|---|---|---|

| 2-Chlorophenol | Co-doped TiO₂ / UV | Phenol (B47542), Catechol, Hydroxyhydroquinone, Chlorohydroquinone | 96.4% at pH 12 after 3 hours | acs.org |

| 2-Chlorophenol | TiO₂ / UV | Phenol, Catechol, 2-hydroxy-benzaldehyde, [1.1'-biphenyl]-2,2'-diol | ~95% in approx. 2 hours | uc.pt |

This table presents data for analogous compounds to infer potential degradation pathways for this compound.

Electrochemical Degradation

Electrochemical degradation offers another effective method for the decomposition of persistent organic pollutants like chlorophenols. This process typically involves the generation of hydroxyl radicals at the anode surface (anodic oxidation) or through Fenton-based reactions within the bulk solution. The type of anode material and the reaction conditions are critical determinants of the degradation mechanism and efficiency. researchgate.net

Studies on p-substituted phenols using boron-doped diamond (BDD) electrodes have shown that degradation primarily occurs through indirect oxidation by hydroxyl radicals. acs.orgnih.gov The nature of the substituent group influences the degradation rate. Phenols with electron-withdrawing groups are often degraded faster than those with electron-donating groups. acs.org The cyclopropyl group is generally considered to be electron-donating, which might influence the rate of electrochemical oxidation of this compound.

The electrochemical degradation of chlorophenols proceeds through a series of oxidation steps. Initial attack by hydroxyl radicals can lead to the formation of hydroxylated intermediates, such as chlorohydroquinones and chlorocatechols. Subsequent oxidation can result in the cleavage of the aromatic ring, forming short-chain carboxylic acids (e.g., maleic, fumaric, oxalic, and formic acid), and eventual mineralization. uc.pt

The cyclopropyl group itself may also be susceptible to oxidative cleavage under these conditions. While the cyclopropyl ring is relatively stable, its high strain energy can make it reactive towards strong oxidizing agents, potentially leading to ring-opening and the formation of various aliphatic byproducts. hyphadiscovery.com

Table 2: Electrochemical Degradation Studies of Analogous Chlorophenols

| Compound | Electrode System/Conditions | Key Intermediates | Degradation Efficiency | Reference |

|---|---|---|---|---|

| 4-Chlorophenol (B41353) | Three-electrode diaphragm system | Not specified | High degradation percentages | acs.org |

| 2,4-Dichlorophenol | Pd-MWCNTs/Ni-foam electrode | Not specified | Excellent dechlorination and phenol conversion | nih.gov |

This table presents data for analogous compounds to infer potential degradation pathways for this compound.

Proposed Degradation Pathway for this compound

Based on the degradation mechanisms of other chlorophenols and the known reactivity of the functional groups present in this compound, a plausible degradation pathway can be proposed:

Initial Attack: The process would likely be initiated by the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and the formation of dihydroxy-cyclopropyl-chlorobenzene intermediates. Dechlorination, with the replacement of the chlorine atom by a hydroxyl group, is also a probable initial step.

Ring Opening: Continued oxidation of these hydroxylated intermediates would lead to the cleavage of the aromatic ring, forming various short-chain aliphatic carboxylic acids.

Cyclopropyl Group Oxidation: The cyclopropyl group could be oxidized, potentially leading to ring-opening and the formation of different aliphatic side chains. This could occur concurrently with or subsequent to the degradation of the aromatic ring.

Mineralization: Ultimately, complete degradation would result in the mineralization of the compound to CO₂, H₂O, and HCl.

It is important to note that the exact intermediates and the dominant degradation pathway for this compound would depend on the specific reaction conditions, such as the type of AOP or electrochemical system used, the pH, and the presence of other chemical species.

Advanced Applications and Emerging Research Directions for 2 Chloro 4 Cyclopropylphenol

Role in Pharmaceutical and Agrochemical Intermediates and Lead Compound Development

Substituted phenols, including chlorinated variants, are well-established as crucial intermediates in the synthesis of a wide array of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors. mdpi.comencyclopedia.pub The presence of both a chloro and a cyclopropyl (B3062369) moiety on the phenol (B47542) ring of 2-Chloro-4-cyclopropylphenol offers a unique combination of properties that are highly valuable in the design of new bioactive compounds.

The cyclopropyl group is a particularly attractive feature in medicinal chemistry. Its incorporation into drug candidates has been shown to enhance metabolic stability, improve binding affinity to target proteins, and introduce conformational rigidity, which can lead to increased potency and selectivity. iris-biotech.debohrium.comacs.org The strained three-membered ring of the cyclopropyl group can also influence the electronic properties of the molecule. wikipedia.org These attributes make cyclopropane-containing compounds promising candidates for lead optimization in drug discovery. nih.govnih.gov For instance, a variety of drugs containing the cyclopropyl moiety have been approved by the U.S. Food and Drug Administration, highlighting the importance of this structural motif. bohrium.com

While specific examples of blockbuster drugs or widely used agrochemicals synthesized directly from this compound are not extensively documented in publicly available literature, its potential as a key intermediate is clear. Chlorinated phenols are known precursors to herbicides and pesticides. nih.gov For example, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the production of the fungicide cyproconazole. google.com It is therefore plausible that this compound could serve as a valuable starting material for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

In the realm of pharmaceuticals, the combination of the chloro and cyclopropyl groups on a phenolic scaffold presents a compelling starting point for the development of new therapeutic agents. The chlorine atom can participate in halogen bonding and other interactions within biological targets, while the cyclopropyl group can enhance pharmacokinetic properties. nih.gov The development of a diverse library of chiral cyclopropane (B1198618) scaffolds is considered a valuable resource for drug discovery campaigns. nih.gov

Table 1: Potential Contributions of Structural Moieties in this compound to Bioactivity

| Structural Moiety | Potential Contribution in Drug/Agrochemical Development |

| Phenol | Provides a scaffold for further functionalization and can participate in hydrogen bonding. |

| Chloro Group | Can enhance binding affinity through halogen bonding and improve metabolic stability. |

| Cyclopropyl Group | Increases metabolic stability, provides conformational rigidity, and can improve binding potency. iris-biotech.debohrium.comacs.org |

Utilization as a Chemical Probe or Reagent in Complex Organic Syntheses

As a functionalized phenol, this compound can be considered a versatile organic building block for the construction of more complex molecular architectures. researchgate.net The hydroxyl group of the phenol can be readily derivatized, and the aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The term "chemical probe" refers to a small molecule that is used to study and manipulate biological systems. While there is no specific documentation of this compound being used as a chemical probe, its structural features suggest potential in this area. The development of such probes often relies on the synthesis of molecules with specific properties to interact with biological targets. The unique combination of hydrophobicity and potential for specific interactions offered by the chloro and cyclopropyl groups could be exploited in the design of novel probes.

In the context of complex organic syntheses, this compound can serve as a starting material in multi-step reaction sequences. nih.gov The reactivity of the phenol and the potential for cross-coupling reactions at the chloro-substituted position make it a valuable synthon. While it is not associated with a specific "named reaction" in the way that some other reagents are, its utility lies in its ability to be incorporated into larger molecules through standard organic transformations. organic-chemistry.orgstudypool.com The principles of retrosynthetic analysis would identify this compound as a logical precursor for targets containing a 2-chloro-4-cyclopropylphenyl moiety.

Potential in Material Science and Polymer Chemistry

Phenols are fundamental monomers in the synthesis of various polymers, most notably phenolic resins. kinampark.com The reactivity of the phenol ring allows for polymerization with aldehydes, such as formaldehyde, to form cross-linked thermosetting polymers. The substituents on the phenol ring can significantly influence the properties of the resulting polymer.

The presence of a cyclopropyl group in this compound could impart unique properties to a polymer derived from it. The incorporation of rigid ring structures, like cyclopropane, into polymer backbones is an effective way to manipulate the bulk properties of materials. rsc.orgsemanticscholar.org For instance, polyesters containing a cyclopropane backbone have been shown to be amorphous, in contrast to their semi-crystalline counterparts. rsc.org The introduction of a cyclopropyl group can also affect the thermal properties of a polymer, such as its glass transition temperature. acs.org

Furthermore, the chlorine atom could enhance the flame-retardant properties of a resulting polymer. While the direct polymerization of this compound has not been extensively reported, the electrochemical copolymerization of other chlorophenols has been studied. koreascience.kr The synthesis of polymers with well-defined end functionalities is a key area of research, and functionalized monomers like this compound could be valuable in this context. youtube.com

Table 2: Predicted Impact of this compound on Polymer Properties

| Polymer Property | Potential Influence of this compound as a Monomer |

| Thermal Stability | The aromatic and cyclopropyl groups may enhance thermal stability. |

| Crystallinity | The bulky and non-planar cyclopropyl group could disrupt packing and lead to amorphous polymers. rsc.org |

| Flame Retardancy | The presence of chlorine is expected to improve flame-retardant properties. |

| Mechanical Properties | The rigidity of the aromatic and cyclopropyl units could influence the modulus and toughness of the polymer. rsc.org |

Future Research Trajectories and Interdisciplinary Challenges

The future research directions for this compound are likely to be driven by the increasing demand for novel bioactive molecules and advanced materials. The convergence of synthetic chemistry, medicinal chemistry, and material science will be crucial in unlocking the full potential of this compound.

One promising avenue of research is the exploration of this compound as a scaffold for the development of new pharmaceuticals. High-throughput screening of derivatives of this compound against various biological targets could lead to the identification of new lead compounds for a range of diseases. youtube.comyoutube.com The continued interest in cyclopropane-containing molecules in drug discovery suggests that this will be a fruitful area of investigation. researchgate.net

In the field of agrochemicals, there is a continuous need for new pesticides and herbicides with improved selectivity and reduced environmental impact. The synthesis and evaluation of novel agrochemicals based on the this compound core could lead to the development of more sustainable agricultural practices.

From a material science perspective, the synthesis and characterization of polymers derived from this compound could lead to new materials with tailored properties. Research into the copolymerization of this monomer with other functional monomers could yield a wide range of materials with applications in electronics, coatings, and advanced composites.

Interdisciplinary challenges will include the development of efficient and sustainable synthetic routes to this compound and its derivatives. Green chemistry principles will need to be applied to minimize waste and energy consumption in its production. Furthermore, a deeper understanding of the structure-property relationships of this compound and its derivatives will require a combination of experimental and computational approaches. The collaboration between synthetic chemists, biologists, and material scientists will be essential to fully exploit the potential of this compound in these diverse and exciting fields.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-cyclopropylphenol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where cyclopropyl groups are introduced to a chlorophenol backbone. Reaction optimization includes controlling catalyst load (e.g., AlCl₃), temperature (80–120°C), and solvent polarity (e.g., dichloromethane). Monitoring by TLC or HPLC ensures intermediate purity . Adjusting stoichiometry of benzyl chloride derivatives and cyclopropane precursors can enhance yield (typically 60–75%) while minimizing side products like polychlorinated byproducts.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantification. For environmental or biological samples, combine solid-phase extraction (C18 columns) with GC-MS using electron ionization for trace-level detection (LOD ≈ 0.1 ppb). Calibration curves should be validated against certified reference materials listed in analytical standards (e.g., 2-Chlorophenol derivatives in EPA DSSTox) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to avoid dermal/ocular exposure. Storage should comply with OSHA HCS guidelines: airtight containers in cool (<25°C), dark conditions to prevent photodegradation. Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for drug design applications?

- Methodological Answer : Density-functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) accurately models HOMO-LUMO gaps and electrostatic potentials. Basis sets like 6-31G* optimize chlorine and cyclopropane ring interactions. Solvent effects are simulated using PCM models, aiding in predicting binding affinities to biological targets .

Q. What strategies resolve contradictions in toxicological data for chlorophenol derivatives like this compound?

- Methodological Answer : Cross-validate in vitro (e.g., Ames test) and in vivo (rodent models) toxicity results using meta-analysis tools. Address discrepancies by adjusting exposure durations or concentrations. Leverage databases like ATSDR’s Toxicological Profile for Chlorophenols to contextualize findings against structurally similar compounds (e.g., 2,4,6-Trichlorophenol) .

Q. How do structural modifications (e.g., substituent position) alter the stability of this compound under oxidative conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products. Compare with analogs like 4-Chloro-3-methylphenol; cyclopropyl groups enhance steric hindrance, reducing oxidation rates. Radical scavengers (e.g., BHT) can mitigate decomposition in aqueous buffers .

Q. What ethical considerations are paramount when publishing conflicting data on chlorophenol bioactivity?

- Methodological Answer : Disclose all experimental variables (e.g., cell lines, solvent carriers) to ensure reproducibility. Cite conflicting studies transparently and propose mechanistic hypotheses (e.g., isomer-specific interactions). Adhere to COPE guidelines for data integrity and use platforms like Connected Papers to map literature contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。